Proton Affinity Differentiation: N,N-Dimethyl-L-phenylalanine vs. N-Methyl-L-phenylalanine vs. L-Phenylalanine
Gas-phase proton affinity measurements using Fourier transform ion cyclotron resonance (FT-ICR) demonstrate a systematic increase in proton affinity with progressive N-methylation. N,N-Dimethyl-L-phenylalanine exhibits a proton affinity of 224.5 kcal/mol, compared to 223.6 kcal/mol for N-methyl-L-phenylalanine and 220.3 kcal/mol for L-phenylalanine [1]. This 4.2 kcal/mol increase relative to the parent amino acid directly influences protonation site preference in peptides containing N,N-dimethylphenylalanine residues, enabling site-specific protonation strategies in mass spectrometric analyses.
| Evidence Dimension | Gas-phase proton affinity |
|---|---|
| Target Compound Data | 224.5 kcal/mol |
| Comparator Or Baseline | N-Methyl-L-phenylalanine: 223.6 kcal/mol; L-Phenylalanine: 220.3 kcal/mol |
| Quantified Difference | +0.9 kcal/mol vs. N-methyl derivative; +4.2 kcal/mol vs. L-phenylalanine |
| Conditions | FT-ICR mass spectrometry, collisional dissociation of proton-bound clusters, relative to NH₃ = 204.0 kcal/mol |
Why This Matters
The quantifiable difference in proton affinity governs protonation site selectivity in peptides containing this residue, which is critical for interpreting collision-induced dissociation spectra in proteomics applications.
- [1] Campbell, S., Marzluff, E. M., Rodgers, M. T., Beauchamp, J. L., Rempe, M. E., Schwinck, K. F., & Lichtenberger, D. L. (1994). Proton affinities and photoelectron spectra of phenylalanine and N-methyl- and N,N-dimethylphenylalanine. Correlation of lone pair ionization energies with proton affinities and implications for N-methylation as a method to effect site specific protonation of peptides. Journal of the American Chemical Society, 116(12), 5257–5264. View Source
